Ac-VLPE-FMK
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Overview
Description
Ac-VLPE-FMK, also known as Ac-Val-Leu-Pro-Glu(OMe)-CH2F, is a tetrapeptidyl mono-fluoromethyl ketone. This compound is a potent inhibitor of cathepsin B and cathepsin L, which are cysteine proteases involved in various cellular processes, including protein degradation and turnover. This compound is primarily used in scientific research to study cancer aggressiveness and other related biological phenomena .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VLPE-FMK involves the coupling of the tetrapeptide sequence Val-Leu-Pro-Glu(OMe) with a fluoromethyl ketone moiety. The process typically includes the following steps:
Peptide Synthesis: The tetrapeptide sequence is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Fluoromethyl Ketone Introduction: The fluoromethyl ketone group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the fluoromethyl ketone.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ac-VLPE-FMK primarily undergoes inhibition reactions with cysteine proteases. The key reactions include:
Inhibition of Cathepsin B and Cathepsin L: This compound forms a covalent bond with the active site cysteine residue of these proteases, leading to their inactivation
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and fluoromethyl ketone precursors.
Major Products
The major product of these reactions is the inhibited form of cathepsin B and cathepsin L, which are no longer able to perform their proteolytic functions .
Scientific Research Applications
Ac-VLPE-FMK has several scientific research applications, including:
Cancer Research: It is used to study the role of cathepsin B and cathepsin L in cancer cell migration, invasion, and metastasis
Protease Inhibition Studies: Researchers use this compound to investigate the mechanisms of protease inhibition and to develop new therapeutic strategies targeting cysteine proteases.
Biological Pathway Analysis: The compound helps in elucidating the pathways involving cathepsin B and cathepsin L, contributing to a better understanding of their biological roles.
Mechanism of Action
Ac-VLPE-FMK exerts its effects by covalently binding to the active site cysteine residue of cathepsin B and cathepsin L. This binding inhibits the proteolytic activity of these enzymes, preventing them from degrading their substrates. The inhibition is highly selective and irreversible, making this compound a valuable tool for studying the biological functions of these proteases .
Comparison with Similar Compounds
Similar Compounds
Ac-PLVE-FMK: Another tetrapeptidyl mono-fluoromethyl ketone with similar inhibitory properties against cathepsin B and cathepsin L.
Ac-PLVQ-FMK: A related compound used to study the activity of cysteine proteases.
Uniqueness
Ac-VLPE-FMK is unique due to its specific tetrapeptide sequence and its high selectivity for cathepsin B and cathepsin L. This selectivity allows for precise inhibition studies and makes it a valuable tool in cancer research and protease inhibition studies .
Properties
Molecular Formula |
C25H41FN4O7 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate |
InChI |
InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1 |
InChI Key |
MDAFONIYDVLMOY-OZIGNCPNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
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